cyclo[Asu(NHOH)(NHOH)-Phe-Phe-D-Pro]
Description
Cyclo[Asu(NHOH)(NHOH)-Phe-Phe-D-Pro] is a synthetic cyclic tetrapeptide belonging to the family of cyclic hydroxamic acid-containing peptides (CHAPs). Its structure features a zeta-hydroxamide-alpha-aminosuberic acid (Asu(NHOH)) residue, two phenylalanine (Phe) residues, and a D-proline (D-Pro) residue arranged in a cyclic LDLD chirality configuration . The Asu(NHOH) moiety acts as a zinc-binding group (ZBG), enabling potent inhibition of histone deacetylases (HDACs), particularly Class I and II enzymes. This compound is designed to enhance stability and selectivity compared to earlier HDAC inhibitors like trichostatin A (TSA) or trapoxin A .
Properties
Molecular Formula |
C31H39N5O6 |
|---|---|
Molecular Weight |
577.7 g/mol |
IUPAC Name |
6-[(3S,6S,9S,12R)-3,6-dibenzyl-2,5,8,11-tetraoxo-1,4,7,10-tetrazabicyclo[10.3.0]pentadecan-9-yl]-N-hydroxyhexanamide |
InChI |
InChI=1S/C31H39N5O6/c37-27(35-42)17-9-3-8-15-23-28(38)33-24(19-21-11-4-1-5-12-21)29(39)34-25(20-22-13-6-2-7-14-22)31(41)36-18-10-16-26(36)30(40)32-23/h1-2,4-7,11-14,23-26,42H,3,8-10,15-20H2,(H,32,40)(H,33,38)(H,34,39)(H,35,37)/t23-,24-,25-,26+/m0/s1 |
InChI Key |
FQWUNUXAOHTLLG-ASDGIDEWSA-N |
Isomeric SMILES |
C1C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CC=CC=C3)CC4=CC=CC=C4)CCCCCC(=O)NO |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3)CC4=CC=CC=C4)CCCCCC(=O)NO |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The linear precursor Asu(NHOH)(NHOH)-Phe-Phe-D-Pro is typically synthesized via Fmoc-based SPPS. Key steps include:
-
Resin Selection : Wang or 2-chlorotrityl chloride resins are preferred for acid-labile hydroxamic acid protection.
-
Amino Acid Coupling : Sequential coupling of Fmoc-D-Pro-OH, Fmoc-Phe-OH (×2), and Fmoc-Asu(NHBoc)-OH using HBTU/HOBt activation in DMF.
-
Side-Chain Protection : The Asu side chain is protected as a tert-butyl ester (OtBu) to prevent undesired reactions during cyclization.
Solution-Phase Synthesis
Alternative liquid-phase methods involve fragment condensation:
-
The tetrapeptide is assembled using mixed anhydride or carbodiimide coupling in THF/DCM.
-
Yields range from 65–80%, with epimerization minimized at low temperatures (−20°C).
Macrocyclization Techniques
Cyclization of the linear precursor is the most challenging step due to steric hindrance from the Phe-Phe-D-Pro sequence.
On-Resin Cyclization
For SPPS-derived precursors:
Solution-Phase Cyclization
For liquid-phase precursors:
-
Deprotect the N-terminal Fmoc group with piperidine.
-
Use HATU and HOAt in DMF with slow addition to a diluted solution (0.005 M).
-
Stir for 48–72 hours at 4°C to favor intramolecular reaction over dimerization.
Introduction of Hydroxamic Acid Groups
Side-Chain Modification
The Asu residue’s carboxylic acid is converted to hydroxamic acid post-cyclization:
-
Activate the carboxyl with EDCI/NHS in DCM.
-
React with hydroxylamine hydrochloride (NH2OH·HCl) and NMM in DMF at 0°C.
Critical Note : Excess hydroxylamine (5 eq) ensures complete conversion, confirmed by LC-MS.
Protecting Group Strategy
-
Temporary Protection : Benzyl (Bn) or tert-butyl (tBu) groups shield hydroxamic acids during synthesis.
-
Final Deprotection : Hydrogenolysis (H2/Pd-C) or TFA cleavage removes Bn/tBu without degrading the cyclic core.
Purification and Characterization
Chromatographic Methods
Analytical Data
Comparative Analysis of Synthetic Routes
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions: CHAP1 undergoes various post-translational modifications, including phosphorylation and ubiquitination. These modifications regulate its activity and stability during the cell cycle .
Common Reagents and Conditions:
Phosphorylation: Kinases such as Cyclin-dependent kinase 1 (CDK1) phosphorylate CHAP1 at specific serine and threonine residues.
Ubiquitination: E3 ubiquitin ligases target CHAP1 for ubiquitination, marking it for degradation by the proteasome.
Major Products Formed:
Phosphorylated CHAP1: Active form that participates in chromosome alignment.
Ubiquitinated CHAP1: Degraded form that is removed from the cell.
Scientific Research Applications
CHAP1 has significant applications in various fields:
Chemistry: Used as a model protein to study zinc finger domains and protein-DNA interactions.
Biology: Essential for understanding the mechanisms of chromosome segregation and mitosis.
Medicine: Mutations in the CHAP1 gene are associated with neurodevelopmental disorders, making it a target for genetic studies and potential therapeutic interventions.
Industry: Employed in the development of diagnostic tools and assays for detecting chromosomal abnormalities.
Mechanism of Action
CHAP1 functions by binding to kinetochores, structures on chromosomes that attach to microtubules. It recruits other proteins, such as Centromere Protein E (CENPE) and Centromere Protein F (CENPF), to ensure proper chromosome alignment and segregation. The phosphorylation of CHAP1 by Cyclin-dependent kinase 1 (CDK1) activates it, while ubiquitination by E3 ubiquitin ligases leads to its degradation, thus regulating its activity during the cell cycle .
Comparison with Similar Compounds
Research Findings and Limitations
Synthesis : Cyclo[Asu(NHOH)-Phe-Phe-D-Pro] is synthesized via post-cyclization modification of cyclo(Asu-Phe-Phe-D-Pro) using hydroxylamine and coupling reagents .
Limitations: Limited in vivo data for the exact compound; activity inferred from analogues. Potential toxicity from hydroxamic acid metabolites (e.g., hydroxylamine release) .
Q & A
Q. Advanced Research Focus
- Structural Modifications :
- Phe-Phe Substitutions : Replace aromatic residues with non-natural amino acids (e.g., cyclohexylalanine) to reduce CYP450 metabolism while retaining hydrophobic HDAC interactions .
- D-Pro Modifications : Introduce methyl groups to D-Pro to enhance metabolic stability without distorting the cyclic scaffold .
- Prodrug Strategies : Mask NHOH groups as acetoxime esters to improve oral bioavailability, with enzymatic activation in target tissues .
Data Reference : Analogs with cyclohexylalanine showed 3-fold higher half-lives in murine models compared to Phe-Phe derivatives .
What experimental strategies resolve conflicting data on HDAC isoform selectivity for cyclo[Asu(NHOH)(NHOH)-Phe-Phe-D-Pro] derivatives?
Q. Advanced Research Focus
- Isoform-Specific Assays : Use recombinant HDAC isoforms (e.g., HDAC1 vs. HDAC6) in fluorogenic substrate assays. For example, Ky-2 exhibited 10-fold selectivity for HDAC1 over HDAC6 .
- Transcriptomic Profiling : Treat cancer cell lines with analogs and perform RNA-seq to identify isoform-specific gene regulation patterns .
- Structural Dynamics : Apply hydrogen-deuterium exchange mass spectrometry (HDX-MS) to detect conformational changes in HDACs upon analog binding .
How should researchers design structure-activity relationship (SAR) studies for cyclo[Asu(NHOH)(NHOH)-Phe-Phe-D-Pro] analogs?
Q. Methodological Guidance
- Variable Groups : Systematically modify Asu, Phe, or D-Pro residues (e.g., Table 1 in ).
- Activity Metrics : Measure IC50 against HDAC isoforms, cytotoxicity (e.g., MTT assays), and solubility (via shake-flask method).
- Computational Pre-Screening : Use QSAR models to prioritize analogs with predicted logP <3 and polar surface area >100 Ų for better solubility .
What analytical techniques validate the stability of NHOH groups in cyclo[Asu(NHOH)(NHOH)-Phe-Phe-D-Pro] under physiological conditions?
Q. Advanced Research Focus
- LC-MS/MS : Monitor NHOH degradation in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours.
- Electrochemical Analysis : Use cyclic voltammetry to assess oxidation susceptibility at physiological potentials .
- Stabilization Strategies : Co-formulate with antioxidants (e.g., ascorbic acid) or encapsulate in liposomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
